(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone
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Overview
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone is a complex organic molecule that features a combination of isoquinoline and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the methoxy groups at the 6 and 7 positions. The tetrazole ring is then synthesized separately and coupled with the isoquinoline derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the tetrazole formation and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)phenylmethanone: Lacks the tetrazole ring, which may reduce its binding affinity.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-(propan-2-yl)phenyl}methanone: Lacks the tetrazole ring and has a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the isoquinoline and tetrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone makes it unique. This combination enhances its potential biological activity and binding specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N5O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C22H25N5O3/c1-14(2)27-24-21(23-25-27)15-5-7-16(8-6-15)22(28)26-10-9-17-11-19(29-3)20(30-4)12-18(17)13-26/h5-8,11-12,14H,9-10,13H2,1-4H3 |
InChI Key |
LAQUKSMQQFUGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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